(Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium
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Overview
Description
(Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium is a complex organic compound characterized by the presence of fluorine, phenyl, and methoxyimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorinating agents, oxidizing agents, and methoxyimino precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen or hydrides.
Substitution: The fluorine and methoxyimino groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and binding affinities .
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials .
Mechanism of Action
The mechanism of action of (Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium stands out due to its dual methoxyimino groups and the specific configuration of its fluorophenyl moiety.
Properties
IUPAC Name |
(Z)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN4O4/c1-18-12-14(16)10(15(17)13-19-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3/b14-12-,15-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPGDHMPKMVQPF-DZDAAMPGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=[N+](C(CC1=CC=CC=C1F)[N+](=NOC)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=[N+](\[O-])/C(/[N+](=N/OC)/[O-])CC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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